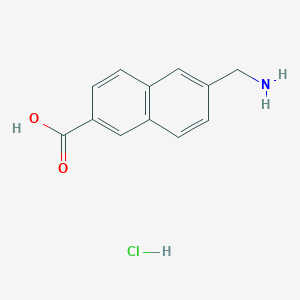

6-(Aminomethyl)-2-naphthoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

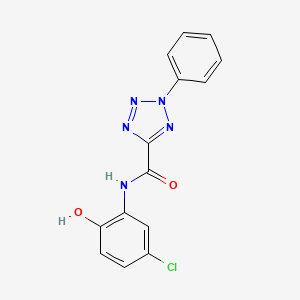

The compound “6-(Aminomethyl)-2-naphthoic acid hydrochloride” is a derivative of naphthoic acid, which is a type of aromatic carboxylic acid. The “6-(Aminomethyl)” part suggests the presence of an aminomethyl group (-CH2-NH2) attached to the 6th carbon of the naphthoic acid .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines can be synthesized in a one-pot process .

Molecular Structure Analysis

The molecular structure would likely consist of a naphthoic acid core with an aminomethyl group attached to the 6th carbon. The hydrochloride indicates the presence of a chloride ion, suggesting the compound may exist as a salt .

Chemical Reactions Analysis

Amino acids, which have similar functional groups, can undergo a variety of reactions. They can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . They can also undergo reactions such as hydrolysis .

Scientific Research Applications

1. Analytical Chemistry Applications

- Chemiluminescence Determination : A study by Al-Tamrah and Townshend (1987) discusses the determination of naphthols, including 1-amino-2-naphthol hydrochloride, through chemiluminescence produced by acidic permanganate oxidation in a flow system. This method could be relevant for the analysis of 6-(Aminomethyl)-2-naphthoic acid hydrochloride in various samples (Al-Tamrah & Townshend, 1987).

2. Synthetic Chemistry

- Synthesis of Intermediates and Derivatives : Ai (2002) synthesized amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen. This process demonstrates the potential of naphthoic acid derivatives, like this compound, in the synthesis of pharmaceutical intermediates (Ai, 2002).

3. Materials Science

- Photoacid Reactivity : Ditkovich, Pines, and Pines (2016) studied the bifunctional photoacids like 6-hydroxy-2-naphthoic acid and its derivatives. The study indicates the reactivity changes in such compounds upon electronic excitation, which could be relevant for the study of this compound in materials science applications (Ditkovich, Pines, & Pines, 2016).

4. Environmental Science

- Adsorption Studies : Chen, Duan, Wang, and Zhu (2008) investigated the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes. Their findings on the strong adsorptive interactions could be extrapolated to compounds like this compound for potential environmental cleanup applications (Chen, Duan, Wang, & Zhu, 2008).

5. Pharmacology and Medical Imaging

- Neurofibrillary Tangles and Beta-Amyloid Plaques Detection : Shoghi-Jadid et al. (2002) used a derivative of 6-(aminomethyl)-2-naphthyl in conjunction with PET scanning to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This research suggests a potential application of similar compounds in diagnostic imaging (Shoghi-Jadid et al., 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8;/h1-6H,7,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMABECUQQSXSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)